N-butylcyclobutanamine
Description
N-Butylcyclobutanamine is a secondary amine characterized by a cyclobutane ring directly bonded to a nitrogen atom, which is further substituted with a linear butyl group. Cyclobutanamine derivatives are of interest in medicinal and materials chemistry due to their strained ring systems, which can influence reactivity, solubility, and biological activity.
Properties
CAS No. |
1247863-98-4 |
|---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
N-butylcyclobutanamine |
InChI |
InChI=1S/C8H17N/c1-2-3-7-9-8-5-4-6-8/h8-9H,2-7H2,1H3 |
InChI Key |
ORPZMXOOTAPGON-UHFFFAOYSA-N |
SMILES |
CCCCNC1CCC1 |
Canonical SMILES |
CCCCNC1CCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural and synthetic differences between N-butylcyclobutanamine and related compounds:
Key Observations :
- Functional Groups : The β-keto group in N-butyl-3-oxo-butanamide introduces electrophilic reactivity, enabling condensation reactions absent in this compound .
- Lipophilicity : The butyl chain in this compound likely enhances lipid solubility compared to N-methylbenzyl derivatives, which may improve blood-brain barrier penetration .
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